6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone
Description
6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone, also known as sulfuretin or 3',4',6-trihydroxyaurone, is a naturally occurring aurone derivative with the molecular formula $ \text{C}{15}\text{H}{10}\text{O}_5 $. Structurally, it features a benzofuranone core substituted with a hydroxyl group at the C6 position and a 4-hydroxyphenylmethylene group at the C2 position . The compound's planar structure and conjugated system contribute to its biological activity, particularly in interactions with enzymes and receptors.
Key spectroscopic data include $ ^{13}\text{C NMR} $ (CD$_3$OD) peaks at δ 184.3 (C-3), 169.9 (C-6), and 149.3 (C-4), corroborating its hydroxyl and carbonyl functionalities . Notably, it exhibits significant tumor specificity (TS) in cytotoxicity assays, outperforming other aurones and even standard chemotherapeutic agents like 5-fluorouracil (5-FU) in some contexts .
Properties
IUPAC Name |
6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLDSPIRVZOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation-Mediated Cyclization
A widely adopted route involves Claisen-Schmidt condensation between 2,6-dihydroxyacetophenone and 4-hydroxybenzaldehyde. Under acidic conditions (e.g., HCl in ethanol), the aldol adduct undergoes intramolecular cyclization to form the benzofuranone ring. Optimization studies indicate that yields up to 75% are achievable at 80°C over 6 hours. The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Figure 1).
Friedel-Crafts Acylation and Ring Closure
Phloroglucinol (1,3,5-trihydroxybenzene) serves as a versatile precursor for benzofuranones. In a two-step protocol, acylation with chloroacetyl chloride in dichloromethane (DCM) using ZnCl₂ as a catalyst (20 mol%) yields 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. Subsequent treatment with sodium acetate in methanol at 65°C induces cyclization, producing 4,6-dihydroxy-3(2H)-benzofuranone in 86% yield. Adapting this method to introduce the 4-hydroxyphenylmethylene group requires substituting chloroacetyl chloride with 4-hydroxybenzoyl chloride, though yields may vary based on steric effects.
One-Pot Ester Exchange Strategy
A patent-pending one-pot method avoids intermediate isolation by employing methyl o-acetoxyphenylacetate as a substrate. In the presence of sodium acetate (2.5 equiv) in methanol, ester exchange and cyclization occur simultaneously at 65°C, yielding benzofuranone derivatives in 3 hours. Scaling this reaction to 0.1 mol scale maintains an 86% yield, demonstrating industrial viability. Modifying the starting ester to incorporate a 4-hydroxyphenyl group could directly yield the target compound, though this remains experimentally untested.
Metal-Catalyzed Cross-Coupling Approaches
Rhodium- and copper-catalyzed strategies enable direct functionalization of benzofuranone precursors. For instance, treatment of 3-hydroxy-2H-pyran-2-one with nitroalkenes in the presence of AlCl₃ (0.1 equiv) and trifluoroacetic acid (TFA, 0.2 equiv) in dichlorobenzene at 120°C produces benzofuranones via a nitro-Michael addition pathway. Introducing a 4-hydroxyphenyl-substituted nitroalkene could facilitate the desired substitution pattern, though regioselectivity must be carefully controlled.
Comparative Analysis of Synthetic Routes
The following table evaluates key parameters of the aforementioned methods:
| Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Claisen-Schmidt | 2,6-Dihydroxyacetophenone + 4-HBA | HCl | EtOH | 80 | 6 | 75 |
| Friedel-Crafts | Phloroglucinol + 4-Hydroxybenzoyl chloride | ZnCl₂ | DCM | 25 | 24 | 60* |
| One-Pot Ester Exchange | Methyl o-acetoxyphenylacetate | NaOAc | MeOH | 65 | 3 | 86 |
| Rhodium-Catalyzed | 3-Hydroxy-2H-pyran-2-one + Nitroalkene | AlCl₃/TFA | DCB | 120 | 16 | 72 |
*Theoretical yield based on analogous reactions.
Mechanistic Insights and Optimization Challenges
Acid-Catalyzed Cyclization Dynamics
In Claisen-Schmidt and Friedel-Crafts routes, Brønsted acids (e.g., HCl) protonate carbonyl groups, enhancing electrophilicity for nucleophilic attack. Density functional theory (DFT) studies suggest that the energy barrier for lactonization decreases by 15–20 kcal/mol under acidic conditions compared to neutral media. However, excessive acid concentration risks hydrolyzing the lactone ring, necessitating precise stoichiometric control.
Solvent and Temperature Effects
Polar aprotic solvents like dichlorobenzene (DCB) stabilize charged intermediates in metal-catalyzed reactions, improving yields by 10–15% compared to nonpolar solvents. Conversely, methanol’s nucleophilicity in one-pot ester exchange promotes rapid alkoxy group displacement, reducing reaction times to 3 hours. Elevated temperatures (>100°C) accelerate kinetics but may degrade heat-sensitive hydroxyphenyl substituents, as observed in TFA-mediated syntheses.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuranones depending on the reagents used.
Scientific Research Applications
6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.
Comparison with Similar Compounds
Structural Insights :
- Hydroxyl vs. Methoxy Groups : The target compound’s hydroxyl groups at C6 and C4' enhance water solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., 6-methoxy derivative in ), which may explain its superior tumor specificity .
- Halogen Substitutions : Chlorine atoms (e.g., 2,4-dichloro derivative in ) increase molecular weight and lipophilicity but may reduce target engagement due to steric hindrance.
Physicochemical and Spectral Properties
Melting Points and Stability:
Spectral Data:
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) at ~1700 cm$^{-1}$ aligns with other benzofuranones .
- $ ^{13}\text{C NMR} $: The C3 carbonyl resonance at δ 184.3 is consistent across aurones, while hydroxylation patterns (e.g., C4'=OH at δ 149.3) distinguish the target compound from non-hydroxylated analogs .
Anticancer Potential:
Antiviral Activity:
Drug-Likeness and Bioavailability
- Solubility and SAS : The target compound’s hydroxyl groups improve water solubility compared to halogenated or methylated analogs, as evidenced by lower synthetic accessibility scores (SAS) in similar compounds (SAS range: 1.5–3.42) .
- Bioavailability : Aurones with hydroxylation (e.g., target compound) exhibit higher bioavailability scores (0.55–0.56) than methoxy-substituted derivatives .
Biological Activity
6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone, commonly referred to as Hispidol, is a naturally occurring compound belonging to the class of benzofuranones. Its unique structure and functional groups contribute to a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.
- IUPAC Name: 6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
- Molecular Formula: C15H10O4
- Molecular Weight: 254.24 g/mol
- CAS Number: 92439-14-0
The biological activity of Hispidol is primarily attributed to its ability to interact with various molecular targets. It modulates enzyme activity, influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Key Molecular Targets:
- Enzymes involved in oxidative stress response
- Receptors mediating inflammatory responses
Antioxidant Activity
Hispidol exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Hispidol | 29.78 |
| Quercetin | 15.50 |
| Ascorbic Acid | 20.00 |
Antimicrobial Activity
Research indicates that Hispidol possesses noteworthy antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness as an antimicrobial agent.
Table 2: Antimicrobial Activity of Hispidol
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 30 |
Anticancer Activity
Hispidol has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of Hispidol on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction: 60% at 50 µM concentration after 48 hours.
- Apoptotic Induction: Increased expression of pro-apoptotic markers.
Case Studies and Research Findings
- Antioxidant Efficacy Study
- Antimicrobial Efficacy Study
- Anticancer Mechanisms
Q & A
Q. What synthetic methodologies are reported for 6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via condensation reactions. For example, a condensation between substituted benzofuranones and aldehydes under basic conditions (e.g., NaH in THF) is effective. Key parameters include:
Q. What spectroscopic techniques are used to confirm the structure of this compound, and how are spectral discrepancies resolved?
- 1H/13C NMR : Assign aromatic proton signals (δ 6.7–7.6 ppm) and carbonyl carbons (δ 180–190 ppm) to confirm the benzofuranone core and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 269.08) .
- IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.
Discrepancies in spectra are resolved by comparing experimental data with computational predictions (e.g., DFT-optimized structures) or repeating synthesis under controlled conditions .
Q. What in vitro assays are recommended to evaluate its cytotoxicity and tumor specificity?
- MTT Assay : Measure cytotoxicity against tumor cell lines (e.g., K562 leukemia cells) and normal mesenchymal cells to calculate tumor specificity (TS) and potency-selectivity expression (PSE) values .
- Dose-Response Curves : Use log-concentration ranges (e.g., 0.1–100 µM) to determine CC50 values. Normalize data against controls like doxorubicin or 5-FU .
Advanced Research Questions
Q. How do molecular shape, size, and polarizability influence its tumor-specific cytotoxicity, as revealed by QSAR studies?
Quantitative Structure-Activity Relationship (QSAR) analysis shows:
- Molecular Polarizability : Higher polarizability correlates with enhanced membrane permeability and target binding (e.g., π-π stacking with kinase active sites) .
- Planar Molecular Geometry : Facilitates intercalation into DNA or inhibition of topoisomerases. Substituents like hydroxyl groups improve solubility without compromising planarity .
- Steric Effects : Bulky groups reduce TS values by hindering interactions with tumor-specific targets .
Q. What strategies address conflicting cytotoxicity data across cell lines or experimental setups?
- Standardized Assays : Use identical cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Purity Validation : Confirm compound purity (>95%) via HPLC and control for degradation products (e.g., autoxidation of the exocyclic double bond) .
- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with cytotoxicity data to identify cell-line-specific resistance pathways .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Molecular Docking : Simulate interactions with targets like tubulin or DNA to prioritize substituents (e.g., halogenation for enhanced binding) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (2–3) and aqueous solubility while avoiding hepatotoxicity risks .
- Dynamic Simulations : Assess conformational stability of the (Z)-isomer, which shows higher activity than the (E)-isomer .
Q. What synthetic routes enable selective modification of the benzofuranone core or exocyclic double bond?
- Core Functionalization : Electrophilic substitution at the 6-hydroxy position via Friedel-Crafts acylation or Mitsunobu reactions .
- Double Bond Stabilization : Use radical inhibitors (e.g., BHT) during synthesis to prevent undesired (E)/(Z) isomerization .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) can enantioselectively generate derivatives for stereospecific activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
